molecular formula C16H17N5O3 B14942355 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Cat. No.: B14942355
M. Wt: 327.34 g/mol
InChI Key: WBZWFRZIRAWHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole and pyrimidine intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrimidine ring is often formed via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups on the benzimidazole can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The pyrimidine ring can interact with enzymes involved in nucleotide synthesis, further disrupting cellular processes. These interactions make the compound a potent inhibitor of cell proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These include compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrimidine derivatives: Examples include 5-fluorouracil and cytarabine, which are used in cancer chemotherapy.

Uniqueness

What sets N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE apart is its dual functionality, combining the properties of both benzimidazole and pyrimidine rings. This dual action enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide

InChI

InChI=1S/C16H17N5O3/c22-14(6-9-21-10-7-15(23)20-16(21)24)17-8-5-13-18-11-3-1-2-4-12(11)19-13/h1-4,7,10H,5-6,8-9H2,(H,17,22)(H,18,19)(H,20,23,24)

InChI Key

WBZWFRZIRAWHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C=CC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.